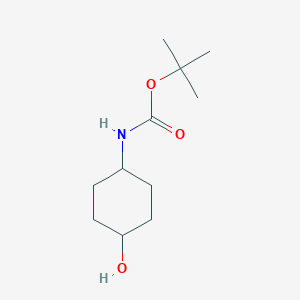

Tert-butyl (4-hydroxycyclohexyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQARDWKWPIRJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347011 | |

| Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111300-06-2, 167081-25-6 | |

| Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Analysis of Tert-butyl (4-hydroxycyclohexyl)carbamate

This document provides a comprehensive technical overview of tert-butyl (4-hydroxycyclohexyl)carbamate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this guide synthesizes core physical properties, analytical methodologies, and practical handling information, grounded in established scientific data. The structure of this guide is designed to logically present the essential data and protocols required for the effective laboratory use of this compound.

Introduction

This compound is a bifunctional molecule featuring a cyclohexane scaffold, a hydroxyl group, and a carbamate protected by a tert-butyloxycarbonyl (Boc) group. The Boc group serves as a crucial protecting group for the amine, allowing for selective reactions at the hydroxyl site. This compound exists as two primary stereoisomers, cis and trans, whose distinct spatial arrangements of the hydroxyl and carbamate groups influence their physical properties and reactivity. Its utility is most prominent in the synthesis of complex pharmaceutical agents, where the cyclohexane ring acts as a rigid, non-aromatic scaffold to orient functional groups in three-dimensional space.

Section 1: Core Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods. The properties can vary between the cis and trans isomers.

| Property | Value (cis-isomer) | Value (trans-isomer) | Data Source |

| CAS Number | 167081-25-6 | 171183-53-6 | [1][2] |

| Molecular Formula | C₁₁H₂₁NO₃ | C₁₁H₂₁NO₃ | [1][3] |

| Molecular Weight | 215.29 g/mol | 215.29 g/mol | [3][4] |

| Appearance | White to off-white solid/powder to crystal | White powder | [5][6] |

| Melting Point | 95 °C | Not specified | [1][2] |

| Boiling Point | 337.7 ± 31.0 °C (Predicted) | Not specified | [1][2] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | Not specified | [1][2] |

| pKa | 12.36 ± 0.40 (Predicted) | Not specified | [1][2] |

| Water Solubility | Slightly soluble | Not specified | [1][2] |

| Storage | Room temperature, sealed in dry, dark place | Room temperature | [1][2] |

Section 2: Synthesis and Purification Protocol

The most common and straightforward synthesis of this compound involves the Boc-protection of 4-aminocyclohexanol. This procedure is reliable and scalable for typical laboratory needs.

Diagram of Synthesis Workflow

Sources

- 1. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]

- 2. 167081-25-6 CAS MSDS (TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl (cis-4-hydroxycyclohexyl)carbamate , 97% , 167081-25-6 - CookeChem [cookechem.com]

- 5. file.leyan.com [file.leyan.com]

- 6. file.leyan.com [file.leyan.com]

An In-Depth Technical Guide to Tert-butyl (4-hydroxycyclohexyl)carbamate: A Cornerstone Intermediate in Modern Drug Development

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of contemporary pharmaceutical synthesis and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. Tert-butyl (4-hydroxycyclohexyl)carbamate, a bifunctional molecule featuring a Boc-protected amine and a hydroxyl group on a cyclohexane scaffold, has emerged as a critical building block. Its unique structural attributes and predictable reactivity make it an invaluable asset for researchers and scientists in the pharmaceutical industry. This guide provides an in-depth technical overview of its chemical structure, synthesis, and pivotal applications, offering field-proven insights for its effective utilization in drug discovery and development programs.

The cyclohexane ring provides a non-aromatic, three-dimensional framework, which is increasingly sought after in drug design to improve physicochemical properties such as solubility and metabolic stability, and to explore new chemical space. The presence of both a nucleophilic hydroxyl group and a protected amine allows for sequential and regioselective functionalization, a key consideration in multi-step synthetic campaigns. This dual functionality, combined with the stereochemical possibilities of the cyclohexane ring (cis and trans isomers), offers a rich platform for the synthesis of a diverse array of bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound exists as two diastereomers: cis and trans. The spatial arrangement of the hydroxyl and the Boc-amino groups relative to the plane of the cyclohexane ring significantly influences their physical properties and reactivity.

| Property | cis-Isomer | trans-Isomer |

| Molecular Formula | C₁₁H₂₁NO₃ | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol [1] | 215.29 g/mol [1] |

| Appearance | White to off-white solid[2][3] | White solid |

| Melting Point | 95 °C[4][5] | 146-148 °C[6] |

| Predicted Boiling Point | 337.7±31.0 °C[4][5] | 337.7±31.0 °C |

| Predicted Density | 1.06±0.1 g/cm³[4][5] | 1.1±0.1 g/cm³[6] |

| Predicted pKa | 12.36±0.40[4][5] | Not available |

| Water Solubility | Slightly soluble[4][5] | Not available |

| CAS Number | 167081-25-6[1] | 111300-06-2[1] |

The distinct melting points of the cis and trans isomers are a direct consequence of their different molecular symmetries and packing efficiencies in the crystal lattice. These differences can be exploited in purification and separation processes.

Spectroscopic Characterization: A Guide to Isomer Identification

Spectroscopic analysis is crucial for confirming the identity and purity of this compound and for distinguishing between the cis and trans isomers.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information for isomer differentiation. For the cis-isomer, the protons on the carbons bearing the hydroxyl and Boc-amino groups are in a cis relationship, leading to specific coupling constants. A representative ¹H NMR spectrum of cis-tert-butyl (4-hydroxycyclohexyl)carbamate in CD₃OD shows characteristic signals at approximately 1.43 ppm (singlet, 9H, Boc group), 1.64 ppm (multiplet, 8H, cyclohexane ring protons), 3.37 ppm (multiplet, 1H, CH-N), and 3.79 ppm (multiplet, 1H, CH-O).[7] The multiplicity and coupling constants of the CH-N and CH-O protons are diagnostic for the stereochemistry.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further corroborates the structure. Key resonances are expected for the quaternary carbon of the Boc group, the carbonyl carbon of the carbamate, and the carbons of the cyclohexane ring, including those bonded to the hydroxyl and amino functionalities.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, the O-H stretch of the alcohol, and C-H stretches of the cyclohexane and tert-butyl groups.

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques will typically show the molecular ion peak or a protonated molecular ion peak, respectively, confirming the molecular formula.

Synthesis of this compound: A Practical Approach

The most common and straightforward method for the synthesis of this compound is the protection of the commercially available 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O). The choice of starting material (cis-, trans-, or a mixture of isomers of 4-aminocyclohexanol) will determine the stereochemistry of the product.

Experimental Protocol: Boc Protection of 4-Aminocyclohexanol

Objective: To synthesize this compound from 4-aminocyclohexanol.

Materials:

-

4-aminocyclohexanol (cis, trans, or mixed isomers)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or a mixture of THF and water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminocyclohexanol (1 equivalent) in THF or a THF/water mixture.

-

Add a base such as triethylamine (1.2 equivalents) or sodium bicarbonate (2 equivalents) to the solution.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

If the reaction was performed in a biphasic system, separate the layers. Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A base is used to neutralize the acidic proton of the carbamic acid intermediate that is formed, driving the reaction to completion. Triethylamine is a common organic base, while sodium bicarbonate is a milder inorganic base suitable for aqueous systems.

-

Solvent System: THF is a good solvent for both the starting amine and Boc₂O. The addition of water can be beneficial for dissolving the amine salt if starting from a hydrochloride salt and for facilitating the use of inorganic bases.

-

Workup Procedure: The aqueous workup is designed to remove the base, any unreacted Boc₂O (which hydrolyzes), and other water-soluble byproducts.

Key Reactions and Mechanistic Insights

Understanding the reaction mechanisms for the formation and cleavage of the Boc-carbamate is fundamental to its effective application.

Mechanism of Boc Protection

The protection of the amine with Boc₂O proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of Boc protection of an amine.

The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group. This leaving group is unstable and decomposes to tert-butanol and carbon dioxide, driving the reaction forward.

Mechanism of Boc Deprotection

The Boc group is lauded for its stability under a wide range of conditions, yet it is readily cleaved under acidic conditions. This orthogonality is a key advantage in complex syntheses.

Caption: Mechanism of acid-catalyzed Boc deprotection.

The deprotection is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the loss of a stable tert-butyl cation, which is then quenched or deprotonates to form isobutene gas. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine, which is protonated in the acidic medium to form the corresponding ammonium salt.[1]

Applications in Drug Development: A Gateway to Complex Pharmaceuticals

The utility of this compound and its derivatives as intermediates is well-documented in the synthesis of several marketed drugs.

Case Study 1: Synthesis of Oseltamivir (Tamiflu®)

Oseltamivir, the active ingredient in Tamiflu®, is a neuraminidase inhibitor used to treat and prevent influenza A and B viruses. Several synthetic routes to oseltamivir have been developed, with some utilizing intermediates derived from 4-aminocyclohexanol. In these strategies, the Boc-protected 4-aminocyclohexanol serves as a chiral scaffold onto which the remaining functionalities of the oseltamivir molecule are constructed. The Boc group ensures that the amine is unreactive during subsequent transformations of the hydroxyl group and the cyclohexane ring, such as epoxidation or aziridination reactions.[8][9] The stereochemistry of the starting 4-aminocyclohexanol is critical for establishing the correct stereocenters in the final drug product.

Case Study 2: Synthesis of Cariprazine (Vraylar®)

Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[10] The synthesis of cariprazine involves the coupling of a substituted piperazine derivative with a side chain containing a trans-4-aminocyclohexyl moiety.[11][12] Intermediates such as trans-Boc-2-(4-aminocyclohexyl)acetaldehyde are employed in the synthesis. The Boc protecting group plays a crucial role in preventing undesired side reactions of the amine during the construction and coupling of the side chain. Once the key carbon framework is assembled, the Boc group is removed under acidic conditions to reveal the amine for the final coupling step.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in facilitating the synthesis of complex and life-saving pharmaceuticals. Its combination of a robust, three-dimensional scaffold, orthogonal protecting group strategy, and stereochemical diversity provides medicinal and process chemists with a powerful tool to navigate the challenges of modern drug development. The insights provided in this guide underscore the importance of understanding the fundamental properties and reactivity of such key building blocks to unlock their full potential in the creation of novel therapeutics. As the demand for more sophisticated and effective drugs continues to grow, the role of versatile intermediates like this compound will undoubtedly become even more critical.

References

-

Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. (2020, December 21). Retrieved from [Link]

-

C-13 NMR Spectrum. (n.d.). Retrieved from [Link]

-

cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287 - PubChem. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

The synthesis of the key intermediate of cariprazine a Retrosynthetic... - ResearchGate. (n.d.). Retrieved from [Link]

-

Oseltamivir total synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

The synthesis of oseltamivir phosphate key intermediate, tert-butyl (5-(pentan-3-yloxy)-6- ((trimethylsilyl)oxy)cycloh ex-3-en-1-yl)carbamate and synthesis of (1S,2S)- hydroxycyclohexene-1,2,3- triazole derivatives / Sufi An-Nur Abd Haris. (2022). Retrieved from [Link]

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (2024, April 18). Retrieved from [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. (n.d.). Retrieved from [Link]

-

Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

- US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents. (n.d.).

- WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents. (n.d.).

-

One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar. (2019, December 5). Retrieved from [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. (n.d.). Retrieved from [Link]

-

FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of (-)-Oseltamivir - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. (n.d.). Retrieved from [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PubMed Central. (n.d.). Retrieved from [Link]

-

tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Tert-Butyl (trans-4-hydroxycyclohexyl)carbamate CAS 111300-06-2 - BIOSYNCE. (n.d.). Retrieved from [Link]

-

Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®) - iSm2. (n.d.). Retrieved from [Link]

Sources

- 1. cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.leyan.com [file.leyan.com]

- 3. file.leyan.com [file.leyan.com]

- 4. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]

- 5. 167081-25-6 CAS MSDS (TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. biosynce.com [biosynce.com]

- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 8. tert-butyl (cis-4-hydroxycyclohexyl)carbamate [oakwoodchemical.com]

- 9. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

- 12. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl (4-hydroxycyclohexyl)carbamate CAS number

An In-Depth Technical Guide to Tert-butyl (4-hydroxycyclohexyl)carbamate for Advanced Research and Development

Abstract

This compound is a bifunctional carbamate derivative of significant interest in modern medicinal chemistry and organic synthesis. Possessing both a hydroxyl group amenable to further functionalization and a stable, Boc-protected amine, this compound serves as a crucial building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its stereoisomers, cis (CAS No: 167081-25-6) and trans (CAS No: 111300-06-2), detailing their physicochemical properties, synthesis methodologies, and applications. We present field-proven experimental protocols, mechanistic insights, and critical safety information to support researchers, scientists, and drug development professionals in leveraging this versatile intermediate for innovative therapeutic discovery.

Introduction to a Versatile Synthetic Intermediate

In the landscape of drug discovery, the carbamate functional group is a well-established structural motif present in numerous approved therapeutic agents.[1][2] Organic carbamates are valued for their hybrid amide-ester characteristics, which confer high chemical and proteolytic stability, making them excellent surrogates for peptide bonds.[1]

This compound embodies this utility. It is a cyclohexane ring functionalized with two key groups at the 1 and 4 positions:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its prevalence stems from its stability under a wide range of reaction conditions and its susceptibility to clean, quantitative removal under mild acidic conditions.

-

A Hydroxyl Group: This nucleophilic group serves as a reactive handle for a variety of chemical transformations, including etherification, esterification, and oxidation, allowing for the introduction of diverse pharmacophores or linking moieties.

The compound exists as two distinct stereoisomers, cis and trans, whose spatial arrangement of the functional groups can profoundly influence the biological activity and conformational properties of the final target molecule. This isomeric distinction is paramount for drug design, where precise three-dimensional architecture dictates interaction with biological targets. Consequently, this molecule is not merely a reagent but a strategic component for constructing complex molecular scaffolds.

Physicochemical Properties and Specifications

Accurate characterization of starting materials is a foundational element of reproducible science. The properties of the cis and trans isomers of this compound differ, primarily due to their distinct stereochemistry, which influences their crystal packing and intermolecular interactions.

| Property | tert-butyl (cis-4-hydroxycyclohexyl)carbamate | tert-butyl (trans-4-hydroxycyclohexyl)carbamate |

| CAS Number | 167081-25-6[3][4][5][6] | 111300-06-2[7][8] |

| Appearance | White to off-white solid/powder to crystal[5][9][10] | Solid |

| Molecular Formula | C₁₁H₂₁NO₃[5][6][11] | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol [5][6][11] | 215.29 g/mol |

| Melting Point | 95 °C[5][6] | 146 - 148 °C[8] |

| Boiling Point | 337.7±31.0 °C (Predicted)[5][6] | Not specified |

| Purity | Typically ≥97.0% (by NMR)[9][10][11] | Typically ≥97.0% |

| Solubility | Slightly soluble in water[5] | Not specified |

| Storage | Store at room temperature in a dry, dark, sealed container[5] | Store at room temperature |

Synthesis Pathway and Mechanistic Rationale

The most direct and widely employed method for synthesizing this compound is the N-protection of the corresponding 4-aminocyclohexanol isomer using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).

The Boc-Protection Reaction

This reaction is a nucleophilic acyl substitution. The nitrogen atom of the amino group in 4-aminocyclohexanol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride. The reaction is typically performed in the presence of a mild base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

Causality of Experimental Choice:

-

Boc Anhydride: Chosen for its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are volatile and easily removed.

-

Base: While the reaction can proceed without a base, its inclusion is crucial for efficiency. The base deprotonates the ammonium intermediate formed after the initial nucleophilic attack, regenerating a neutral amine that prevents the formation of a stable salt and drives the reaction to completion.

-

Solvent: Aprotic solvents are preferred to avoid competition with the amine nucleophile.

Caption: General synthesis of this compound.

Applications in Advanced Synthesis and Drug Development

The strategic value of this compound lies in its bifunctionality, which allows for orthogonal chemical strategies. The Boc-protected amine is stable to most reaction conditions that target the hydroxyl group, and conversely, the hydroxyl group is unreactive under the mild acidic conditions used to deprotect the amine.

-

Pharmaceutical Intermediates: This compound is a quintessential building block for APIs. The cyclohexane core provides a rigid, non-aromatic scaffold, which is often desirable for improving pharmacokinetic properties such as solubility and metabolic stability. By functionalizing the hydroxyl group and later revealing the amine, medicinal chemists can construct complex molecules with precise stereochemical control. A related cyclobutane derivative has been noted for its role in developing androgen receptor antagonists for cancer therapy, highlighting the potential of such scaffolds.[12]

-

Prodrug Design: The carbamate linkage itself can be incorporated into prodrug strategies. Carbamate prodrugs are often designed to enhance systemic stability and protect a drug from first-pass metabolism, releasing the active parent alcohol or amine under specific physiological conditions.[2]

-

Combinatorial Chemistry & Library Synthesis: The compound is an ideal starting point for creating libraries of related molecules. The hydroxyl group can be reacted with a diverse set of acids (to form esters) or alkyl halides (to form ethers), while the amine can be acylated or alkylated after deprotection, leading to a vast chemical space for high-throughput screening.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks and characterization to ensure reaction success and product purity.

Illustrative Synthesis of tert-butyl (cis-4-hydroxycyclohexyl)carbamate (CAS 167081-25-6)

Objective: To synthesize the target compound with a purity of ≥97%, validated by ¹H NMR.

Materials:

-

cis-4-Aminocyclohexanol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

Triethylamine (Et₃N, 1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, 10% Methanol in DCM eluent, KMnO₄ stain)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cis-4-aminocyclohexanol in anhydrous DCM (approx. 0.1 M concentration).

-

Reagent Addition: Add triethylamine to the solution and stir for 5 minutes at room temperature. In a separate flask, dissolve Boc₂O in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes. Rationale: Slow addition helps control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by TLC. The product spot should be less polar (higher Rf) than the starting amine. The reaction is typically complete within 2-4 hours.

-

Workup - Quenching: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and then with brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel.

-

Characterization: Obtain a ¹H NMR spectrum of the final product to confirm its structure and assess purity. The spectrum should be consistent with the expected structure.[9][10]

Caption: Step-by-step workflow for synthesis and validation.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), this compound requires careful handling.

GHS Hazard Identification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][13]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][13]

-

Serious Eye Damage/Eye Irritation (Category 2/2A), H319: Causes serious eye irritation.[4][13]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[5][13]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust.[4][13]

-

Eye/Face Protection: Wear chemical safety glasses or a face shield.[4]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat. Wash hands thoroughly after handling.[4]

-

Respiratory Protection: If dust is generated, use an approved particulate respirator.

Storage:

-

Store in a tightly closed container in a dry and cool place.[4] Keep in a dark place to avoid degradation.[5]

Conclusion

This compound, in both its cis and trans isomeric forms, represents a highly valuable and versatile tool for the modern synthetic chemist. Its robust cyclohexane scaffold, combined with orthogonally reactive hydroxyl and Boc-protected amine functionalities, provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to confidently and effectively utilize this intermediate in the pursuit of novel therapeutics and advanced materials.

References

- tert-butyl (cis-4-hydroxycyclohexyl)

- Safety Data Sheet - tert-butyl (cis-4-hydroxycyclohexyl)

- tert-butyl (cis-4-hydroxycyclohexyl)

- TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAM

- CAS 111300-06-2 | tert-Butyl (trans-4-hydroxycyclohexyl)

- tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)

- tert-Butyl (4-hydroxy-1-methylcyclohexyl)

- TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAM

- Tert-butyl (1-ethyl-4-hydroxycyclohexyl)

- Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research.

- SAFETY DATA SHEET - 4-tert-Butyl c

- SAFETY DATA SHEET - 4-tert-Butylcyclohexyl Acryl

- Certificate of Analysis - tert-Butyl (cis-4-hydroxycyclohexyl)

- Certificate of Analysis - tert-Butyl (cis-4-hydroxycyclohexyl)

- Tert-Butyl (trans-4-hydroxycyclohexyl)

- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.

- Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 167081-25-6|tert-butyl (cis-4-hydroxycyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 4. angenechemical.com [angenechemical.com]

- 5. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]

- 6. 167081-25-6 CAS MSDS (TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. biosynce.com [biosynce.com]

- 9. file.leyan.com [file.leyan.com]

- 10. file.leyan.com [file.leyan.com]

- 11. tert-butyl (cis-4-hydroxycyclohexyl)carbamate , 97% , 167081-25-6 - CookeChem [cookechem.com]

- 12. nbinno.com [nbinno.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

cis vs trans Tert-butyl (4-hydroxycyclohexyl)carbamate properties

An In-depth Technical Guide to the Stereoisomers of tert-Butyl (4-hydroxycyclohexyl)carbamate

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the precise control of molecular architecture is paramount. The spatial arrangement of atoms within a molecule can dictate its biological activity, pharmacokinetic properties, and overall efficacy as a therapeutic agent. The this compound scaffold is a quintessential example of a building block where stereochemistry plays a critical role. This guide provides an in-depth technical exploration of the cis and trans isomers of this compound, offering insights into their distinct properties, characterization, synthesis, and applications for researchers, scientists, and drug development professionals. The carbamate functional group is a widely utilized motif in drug design, valued for its chemical stability and ability to act as a peptide bond surrogate, thereby enhancing cell membrane permeability.[1] The cyclohexane ring provides a rigid, three-dimensional framework, allowing for the specific orientation of substituents, a crucial factor in designing molecules that interact with biological targets like enzymes and receptors.[2][3] Understanding the nuances between the cis and trans isomers is fundamental to leveraging this scaffold to its full potential.

Molecular Structure and Conformational Analysis

The core difference between the cis and trans isomers of this compound lies in the relative orientation of the hydroxyl (-OH) and the tert-butoxycarbonylamino (-NHBoc) groups on the cyclohexane ring.

-

cis-Isomer : Both the -OH and -NHBoc groups are on the same face of the cyclohexane ring.

-

trans-Isomer : The -OH and -NHBoc groups are on opposite faces of the ring.

This stereochemical difference profoundly influences the molecule's preferred three-dimensional shape. Cyclohexane rings predominantly adopt a low-energy "chair" conformation to minimize steric and angle strain. In a substituted cyclohexane, substituents can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the perimeter of the ring).

Due to steric hindrance, bulky substituents are energetically more stable in the equatorial position. For both isomers of this compound, the large tert-butoxycarbonylamino group will strongly prefer the equatorial position. This dictates the most stable conformation for each isomer:

-

trans-Isomer : To minimize steric strain, the most stable conformation has both the bulky -NHBoc group and the -OH group in equatorial positions (diequatorial).

-

cis-Isomer : With the -NHBoc group in the equatorial position, the -OH group is forced into an axial position (equatorial-axial).

The diequatorial conformation of the trans-isomer is generally more stable than the equatorial-axial conformation of the cis-isomer due to the avoidance of 1,3-diaxial interactions, where the axial hydroxyl group in the cis-isomer experiences steric repulsion from the axial hydrogens on the same side of the ring.

Caption: Conformational stability relationship of cis and trans isomers.

Physicochemical Properties: A Comparative Overview

The stereochemical differences manifest in the macroscopic physical properties of the isomers. These properties are critical for handling, formulation, and predicting the behavior of the compounds in various experimental settings.

| Property | cis-Isomer | trans-Isomer | Rationale for Difference |

| CAS Number | 167081-25-6[4] | 111300-06-2[5] | Unique identifiers for distinct chemical substances. |

| Appearance | White to off-white solid/powder[6][7] | Data not explicitly found, but expected to be a white solid. | Molecular structure is similar, leading to similar appearance. |

| Molecular Formula | C₁₁H₂₁NO₃[4] | C₁₁H₂₁NO₃ | Isomers have the same formula. |

| Molecular Weight | 215.29 g/mol [4] | 215.29 g/mol | Isomers have the same formula and atomic composition. |

| Melting Point | 95 °C[4][8] | Generally higher than the cis-isomer (specific value varies). | The greater symmetry and more stable conformation of the trans-isomer allow for more efficient packing in the crystal lattice, requiring more energy to break the intermolecular forces. |

| Boiling Point | 337.7±31.0 °C (Predicted)[4][8] | Not available, but expected to be similar to the cis-isomer. | Boiling point is more dependent on molecular weight and intermolecular forces like hydrogen bonding, which are present in both isomers. |

| Density | 1.06±0.1 g/cm³ (Predicted)[4][8] | Not available, but expected to be slightly higher. | Denser packing of the trans-isomer in the solid state may lead to a higher density. |

| Water Solubility | Slightly soluble in water[8] | Slightly soluble in water. | Both isomers possess polar -OH and -NH groups capable of hydrogen bonding, but the large nonpolar hydrocarbon structure limits solubility. |

Spectroscopic Analysis for Isomer Differentiation

Unambiguous identification and differentiation of the cis and trans isomers are routinely achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The Definitive Tool

Proton NMR is the most powerful technique for assigning the stereochemistry of these isomers. The key diagnostic signals are the protons on the carbons bearing the -OH and -NHBoc groups (C1-H and C4-H). Their chemical shift and, more importantly, their coupling constants (J-values) reveal their axial or equatorial orientation.

-

trans-Isomer (Diequatorial Substituents) : The C1-H and C4-H protons are both in the axial position. An axial proton typically exhibits large coupling constants (J_ax-ax ≈ 8-13 Hz) with its two adjacent axial protons and smaller coupling constants (J_ax-eq ≈ 2-5 Hz) with its two adjacent equatorial protons. This results in a complex multiplet, often described as a "triplet of triplets," with a large signal width.

-

cis-Isomer (Equatorial -NHBoc, Axial -OH) : The C4-H (adjacent to -NHBoc) is axial , showing a complex multiplet with a large width. In contrast, the C1-H (adjacent to -OH) is equatorial . An equatorial proton exhibits small coupling constants to its four adjacent neighbors (J_eq-ax ≈ 2-5 Hz, J_eq-eq ≈ 2-5 Hz), resulting in a narrower, less resolved multiplet.

IR Spectroscopy

While not definitive for stereoisomer assignment, IR spectroscopy is crucial for confirming the presence of the key functional groups. Both isomers will exhibit similar characteristic absorption bands:

-

~3400 cm⁻¹ (broad) : O-H stretch from the hydroxyl group.

-

~3350 cm⁻¹ (sharp) : N-H stretch from the carbamate.

-

~2850-2950 cm⁻¹ : C-H stretches of the cyclohexane and tert-butyl groups.

-

~1680-1700 cm⁻¹ : C=O stretch (amide I band) of the carbamate group.[9]

Synthesis and Stereocontrol

A common and effective route for synthesizing these compounds is the stereoselective reduction of the corresponding ketone, tert-butyl (4-oxocyclohexyl)carbamate. The choice of reducing agent is critical for controlling the stereochemical outcome.

The principle relies on the direction of hydride attack on the carbonyl.

-

Axial Attack : Hydride attacks from the axial face, pushing the resulting hydroxyl group into the equatorial position. This forms the trans product. This is favored by sterically hindered (bulky) reducing agents (e.g., L-Selectride), which prefer to approach from the less hindered equatorial side of the molecule.

-

Equatorial Attack : Hydride attacks from the equatorial face, resulting in an axial hydroxyl group. This forms the cis product. This is favored by sterically unhindered (small) reducing agents (e.g., Sodium Borohydride, NaBH₄), which can approach from the more hindered axial face.

Caption: Stereoselective synthesis workflow from a common precursor.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][3] The carbamate group itself is a privileged structure in drug design.[1][10]

-

Bioisostere/Peptide Surrogate : The carbamate linkage is proteolytically stable and can act as a replacement for an amide bond in peptides, improving bioavailability.[1]

-

Modulation of Physicochemical Properties : The Boc protecting group is lipophilic, which can aid in membrane permeability. Its subsequent removal reveals a primary amine that can be used for further functionalization or to introduce a positive charge at physiological pH.

-

Rigid Scaffold : The cyclohexane ring provides a conformationally restricted core. By selecting the cis or trans isomer, chemists can precisely control the 3D orientation of the pharmacophoric hydroxyl group and the point of attachment (the amino group), optimizing binding to a biological target. This is crucial in the development of selective enzyme inhibitors and receptor modulators.[2][3]

Experimental Protocols

The following protocols are designed as self-validating systems, where the procedural choices directly influence the verifiable outcome.

Protocol 1: Stereoselective Synthesis of trans-tert-Butyl (4-hydroxycyclohexyl)carbamate

-

Objective : To synthesize the thermodynamically favored trans-isomer via axial hydride attack.

-

Causality : The use of a sterically demanding reducing agent, Lithium tri-sec-butylborohydride (L-Selectride®), forces the hydride to approach the ketone from the less sterically hindered equatorial face of the molecule, resulting in an axial attack and the formation of an equatorial alcohol.

-

Methodology :

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature enhances the selectivity of the reaction.

-

Reagent Addition : Slowly add L-Selectride (1.0 M solution in THF, 1.1 eq) dropwise to the stirred solution over 30 minutes. Maintain the temperature at -78 °C.

-

Reaction Monitoring : Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : Carefully quench the reaction at -78 °C by the slow, dropwise addition of 3 M aqueous sodium hydroxide (NaOH), followed by the slow addition of 30% hydrogen peroxide (H₂O₂). Caution: This is an exothermic process.

-

Work-up : Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure trans-isomer.

-

Validation : Confirm the stereochemistry using ¹H NMR as described in section 3.1. The spectrum should show a broad multiplet for the axial C1-H proton.

-

Protocol 2: Isomer Identification by ¹H NMR Spectroscopy

-

Objective : To definitively assign the cis or trans stereochemistry of a synthesized sample.

-

Causality : The Karplus relationship dictates that the magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them. The rigid chair conformation of the cyclohexane ring creates distinct and predictable dihedral angles for axial-axial, axial-equatorial, and equatorial-equatorial protons, leading to characteristic signal widths and splitting patterns.

-

Methodology :

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition : Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure adequate resolution and signal-to-noise ratio.

-

Spectral Analysis :

-

Identify the signal corresponding to the proton on the carbon bearing the hydroxyl group (C1-H). This signal is typically found between 3.5 and 4.1 ppm.

-

Measure the width of this signal at half-height (W₁/₂).

-

Interpretation for C1-H :

-

trans-Isomer (Axial Proton) : The signal will be broad, with W₁/₂ > 15 Hz. The splitting pattern will be complex, often appearing as a triplet of triplets due to large axial-axial couplings.

-

cis-Isomer (Equatorial Proton) : The signal will be narrow, with W₁/₂ < 10 Hz. The splitting pattern will be a less-defined multiplet with small coupling constants.

-

-

-

Cross-Validation : Analyze the signal for the proton on the carbon bearing the -NHBoc group (C4-H) to confirm the assignment.

-

Conclusion

The cis and trans isomers of this compound, while constitutionally identical, are distinct chemical entities with unique three-dimensional structures and physicochemical properties. The trans-isomer, with its diequatorial arrangement of substituents, is the more thermodynamically stable conformer. These differences can be rationally exploited through stereocontrolled synthesis and are definitively characterized by ¹H NMR spectroscopy. For scientists in drug discovery, a firm grasp of the stereochemical principles governing this scaffold is essential for the rational design and synthesis of novel therapeutics with precisely controlled molecular geometries.

References

-

MySkinRecipes. tert-butyl (cis-4-hydroxycyclohexyl)carbamate. [Link]

-

Autech Industry Co.,Limited. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

PubChem. cis-4-(tert-Butoxycarbonylamino)cyclohexanol. [Link]

-

Oakwood Chemical. tert-butyl (cis-4-hydroxycyclohexyl)carbamate. [Link]

-

ResearchGate. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook. [Link]

-

Achmem. tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate. [Link]

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

ThaiJO. Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. [Link]

-

PrepChem.com. Synthesis of 4-tert-Butyl-cyclohexanol. [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

-

National Institute of Standards and Technology. Butyl carbamate - NIST WebBook. [Link]

-

Biomedical Journal of Scientific & Technical Research. Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. [Link]

-

PubMed. The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-butyl (cis-4-hydroxycyclohexyl)carbamate [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE CAS#: 167081-25-6 [m.chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. file.leyan.com [file.leyan.com]

- 7. file.leyan.com [file.leyan.com]

- 8. 167081-25-6 CAS MSDS (TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tert-butyl (4-hydroxycyclohexyl)carbamate

Introduction

Tert-butyl (4-hydroxycyclohexyl)carbamate is a valuable bifunctional molecule widely utilized as a key building block in medicinal chemistry and organic synthesis.[1] Its structure incorporates a hydroxyl group and a carbamate-protected amine on a cyclohexane scaffold. This arrangement makes it an important intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals targeting the central nervous system.[1] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino group under a wide range of reaction conditions, yet can be readily removed under acidic conditions, allowing for selective functionalization of the molecule.[2]

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on practical, field-proven methodologies. We will delve into the nuances of stereocontrol, offering detailed protocols for the synthesis of both cis and trans isomers, and discuss the critical aspects of purification and characterization.

Synthetic Strategies: A Tale of Two Isomers

The synthesis of this compound primarily revolves around two main strategies: the direct Boc-protection of 4-aminocyclohexanol and the reduction of a Boc-protected cyclohexanone precursor. The choice of strategy is often dictated by the desired stereochemistry of the final product, as the cyclohexane ring can exist in either a cis or trans conformation with respect to the hydroxyl and carbamate substituents.

Strategy 1: Direct Boc-Protection of 4-Aminocyclohexanol

This is the most straightforward approach, involving the reaction of commercially available 4-aminocyclohexanol with a Boc-protection reagent. The key to this method lies in the selection of the starting material, as the stereochemistry of the 4-aminocyclohexanol will directly determine the stereochemistry of the product.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 4-aminocyclohexanol on the electrophilic carbonyl carbon of the Boc-protection reagent, typically di-tert-butyl dicarbonate (Boc₂O). A base is often employed to deprotonate the ammonium intermediate, driving the reaction to completion.

Diagram 1: Boc-Protection of 4-Aminocyclohexanol

Caption: General workflow for the Boc-protection of 4-aminocyclohexanol.

Strategy 2: Reduction of Tert-butyl (4-oxocyclohexyl)carbamate

This two-step approach offers greater flexibility in controlling the stereochemical outcome. It begins with the Boc-protection of 4-aminocyclohexanone to yield tert-butyl (4-oxocyclohexyl)carbamate.[3] Subsequent reduction of the ketone functionality provides the desired alcohol. The choice of reducing agent is critical in determining the ratio of cis to trans isomers.

Stereoselective Reduction

The stereochemical outcome of the ketone reduction is governed by the direction of hydride attack.

-

Axial Attack: Hydride attack from the axial position leads to the formation of the equatorial alcohol, which corresponds to the trans isomer. This is generally favored by sterically small reducing agents like sodium borohydride (NaBH₄).

-

Equatorial Attack: Hydride attack from the equatorial position results in the formation of the axial alcohol, corresponding to the cis isomer. This pathway is favored by bulkier reducing agents such as lithium tri-sec-butylborohydride (L-Selectride®).

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl (4-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in Pharmaceutical Development

Tert-butyl (4-hydroxycyclohexyl)carbamate, often referred to as Boc-4-aminocyclohexanol, is a vital building block in the synthesis of a variety of pharmacologically active molecules. Its structural features, including a hydrophilic hydroxyl group and a lipophilic Boc-protected amine on a cyclohexyl scaffold, suggest a nuanced solubility profile that is highly dependent on the choice of solvent.

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development.[1][2][3] Poor solubility can lead to a cascade of challenges, including:

-

Limited Bioavailability: Inadequate dissolution in gastrointestinal fluids can severely restrict a drug's absorption and, consequently, its therapeutic effect.[4]

-

Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble compound is often a complex and resource-intensive endeavor.[3]

-

Inaccurate In Vitro Assay Results: Undissolved compound in biological assays can lead to misleading structure-activity relationship (SAR) data and an underestimation of a compound's true potency.[1][2]

Therefore, a thorough understanding and quantitative determination of the solubility of key intermediates like this compound are not merely procedural steps but critical components of a successful drug development program.

Physicochemical Properties of this compound

Before delving into solubility determination, a review of the known physicochemical properties of the compound is essential. This information provides context for its expected behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | |

| Molecular Weight | 215.29 g/mol | |

| Appearance | White to light yellow to light orange powder to crystal | |

| Melting Point | 95 °C | |

| Boiling Point (Predicted) | 337.7±31.0 °C | |

| Density (Predicted) | 1.06±0.1 g/cm³ | |

| Water Solubility | Slightly soluble in water | |

| pKa (Predicted) | 12.36±0.40 |

Note: The properties listed are for the cis-isomer (CAS 167081-25-6). Isomeric form can influence physical properties, including solubility.

The qualitative description of "slightly soluble in water" necessitates a more rigorous, quantitative investigation, particularly in solvents relevant to pharmaceutical processing and formulation, such as ethanol, methanol, acetone, and various buffer systems.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is universally regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[5][6][7] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The resulting value represents the true solubility of the compound under the specified conditions.

Causality Behind Experimental Choices

The design of the shake-flask protocol is rooted in achieving a true thermodynamic equilibrium. An excess of the solid material is used to ensure that the solvent becomes saturated and that this saturation is maintained throughout the experiment.[5][6] The extended incubation period with continuous agitation is crucial to allow the dissolution process to reach equilibrium, which for some compounds can be a slow process.[5] Temperature control is paramount, as solubility is a temperature-dependent property.[5][8]

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, ethyl acetate)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be enough to ensure a solid phase remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove all undissolved particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.[1][2]

-

Quantification: Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method.

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations of this compound. Use this curve to determine the concentration of the compound in the diluted filtrate. Calculate the solubility in the original solvent, taking into account the dilution factor.

Self-Validating System

The protocol incorporates self-validating steps. By measuring the solubility at multiple time points, the attainment of equilibrium is confirmed. The use of a validated, specific, and sensitive analytical method like HPLC ensures that the measured concentration is accurate and not influenced by potential impurities or degradation products.

Diagram of the Shake-Flask Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: A High-Throughput Approach

For earlier stages of drug discovery where a large number of compounds need to be screened, a higher-throughput kinetic solubility assay can be employed.[1][2] This method is faster but may overestimate the true thermodynamic solubility as it can lead to the formation of supersaturated solutions.[5]

Principle of Kinetic Solubility

In a kinetic solubility assay, the compound is first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then diluted into the aqueous buffer of interest. The formation of a precipitate is then monitored, often by turbidimetry or nephelometry.[1][9]

Detailed Step-by-Step Methodology

Materials:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate reader with turbidity or nephelometry capabilities

-

Liquid handling robotics (optional, for high-throughput)

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[2]

-

Serial Dilution: Serially dilute the DMSO stock solution in a 96-well plate.

-

Addition to Buffer: Transfer a small volume of each DMSO solution to a corresponding well in another 96-well plate containing the aqueous buffer. This initiates the precipitation process for concentrations above the solubility limit.

-

Incubation: Incubate the plate for a shorter period than the shake-flask method, typically 1-2 hours, with shaking.[1][2]

-

Measurement: Measure the turbidity or light scattering in each well using a plate reader.

-

Data Analysis: The kinetic solubility is often defined as the highest concentration that does not produce a significant increase in turbidity compared to the buffer blank.

Diagram of the Kinetic Solubility Workflow

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents and conditions.

Example Data Table:

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | 25 | Shake-Flask | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Shake-Flask | Experimental Value | Calculated Value |

| Ethanol | 25 | Shake-Flask | Experimental Value | Calculated Value |

| Methanol | 25 | Shake-Flask | Experimental Value | Calculated Value |

| Acetone | 25 | Shake-Flask | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Kinetic | Experimental Value | Calculated Value |

Conclusion

This guide provides the necessary framework for researchers, scientists, and drug development professionals to rigorously determine the solubility of this compound. By adhering to the detailed protocols for both thermodynamic and kinetic solubility determination, laboratories can generate the high-quality, reliable data essential for advancing pharmaceutical research and development. The emphasis on the causality behind experimental choices and the inclusion of self-validating steps ensures the scientific integrity of the results. While published quantitative data is scarce, the methodologies outlined here provide a clear path to elucidating the solubility profile of this important synthetic intermediate.

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1514287, cis-4-(tert-Butoxycarbonylamino)cyclohexanol. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. evotec.com [evotec.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. rheolution.com [rheolution.com]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl (4-hydroxycyclohexyl)carbamate

Introduction

Tert-butyl (4-hydroxycyclohexyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a Boc-protected amine and a secondary alcohol on a cyclohexane ring, making it a valuable building block for the synthesis of a wide array of pharmaceutical compounds. The stereochemistry of the 1,4-disubstituted cyclohexane ring, existing as either cis or trans isomers, plays a critical role in determining the three-dimensional structure and, consequently, the biological activity of its derivatives. Accurate and unambiguous structural elucidation is therefore paramount. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the comprehensive characterization of both cis and trans isomers of this compound.

This document is intended for researchers, scientists, and drug development professionals, offering not only the reference spectroscopic data but also the underlying scientific principles and experimental considerations necessary for confident structural verification and quality control.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation

NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of this compound. The rigid chair-like conformation of the cyclohexane ring results in distinct chemical environments for the axial and equatorial protons, leading to characteristic chemical shifts and coupling constants for each isomer.

Rationale for Experimental Design

The choice of solvent and NMR experiment is crucial for obtaining high-quality, interpretable data. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for this compound and its relatively clean spectral window. However, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used, which may be necessary to resolve overlapping signals or to observe the exchange of the hydroxyl proton. Standard ¹H and ¹³C NMR experiments are fundamental for initial characterization. For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

¹H NMR Spectral Data and Interpretation

The key to differentiating the cis and trans isomers lies in the signals of the methine protons at C1 (CH-N) and C4 (CH-O). The orientation of the substituents (axial vs. equatorial) dictates the coupling constants (J-values) with adjacent protons.

-

Trans Isomer: In the more stable chair conformation, both the carbamate and hydroxyl groups are in equatorial positions. This results in the C1 and C4 protons being in axial positions. An axial proton exhibits large axial-axial couplings (J ≈ 8-12 Hz) with its neighboring axial protons.

-

Cis Isomer: In the most stable conformation, one substituent is equatorial and the other is axial. This leads to a more complex spectrum, often showing a narrower signal for the axial proton with smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Trans Isomer (δ, ppm) | Cis Isomer (δ, ppm) | Multiplicity & Key Couplings |

| C(CH₃)₃ | ~1.45 | ~1.45 | s |

| Cyclohexane CH₂ | ~1.20-1.40, ~1.90-2.10 | ~1.50-1.80 | m |

| CH-N (C1) | ~3.45 | ~3.85 | m, br |

| CH-O (C4) | ~3.60 | ~4.00 | m, br |

| NH | ~4.50 | ~4.60 | d (broad) |

| OH | Variable | Variable | s (broad) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectra provide complementary information, confirming the number of unique carbon environments. The chemical shifts of the C1 and C4 carbons are particularly informative and differ between the two isomers due to the different steric environments.

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Trans Isomer (δ, ppm) | Cis Isomer (δ, ppm) |

| C(CH₃)₃ | ~28.4 | ~28.4 |

| C(CH₃)₃ | ~79.2 | ~79.5 |

| Cyclohexane CH₂ (C2, C6) | ~34.5 | ~31.0 |

| Cyclohexane CH₂ (C3, C5) | ~31.5 | ~29.8 |

| CH-N (C1) | ~50.5 | ~47.0 |

| CH-O (C4) | ~70.5 | ~66.5 |

| C=O | ~155.5 | ~155.8 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for confirming the presence of the key functional groups in this compound: the N-H and O-H of the carbamate and alcohol, and the C=O of the carbamate.

Interpretation of Key Absorbances

The IR spectrum will be dominated by a few characteristic, strong absorptions.

-

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.

-

N-H Stretch: A moderate, sharp peak is typically observed around 3400-3300 cm⁻¹, corresponding to the N-H stretch of the carbamate. This may sometimes be convoluted with the broad O-H band.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are due to the C-H stretching of the sp³ hybridized carbons in the cyclohexane and tert-butyl groups.

-

C=O Stretch: A very strong and sharp absorption band around 1700-1680 cm⁻¹ is a definitive indicator of the carbonyl group in the carbamate.

-

N-H Bend & C-N Stretch: These appear in the fingerprint region, typically around 1540-1520 cm⁻¹ (N-H bend) and 1250-1230 cm⁻¹ (C-N stretch).

Table 3: Key IR Absorption Frequencies (cm⁻¹)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Appearance |

| O-H Stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| N-H Stretch (carbamate) | 3400 - 3300 | Moderate, Sharp |

| C-H Stretch (sp³) | 2950 - 2850 | Strong, Sharp |

| C=O Stretch (carbamate) | 1700 - 1680 | Very Strong, Sharp |

| N-H Bend (carbamate) | 1540 - 1520 | Moderate |

| C-O Stretch (alcohol) | 1100 - 1000 | Strong |

III. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to confirm the molecular weight of the compound and to provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Expected Molecular Ions

The molecular weight of this compound is 215.29 g/mol . In positive-ion mode ESI-MS, the following ions are expected:

-

[M+H]⁺: m/z ≈ 216.16

-

[M+Na]⁺: m/z ≈ 238.14

-

[M+K]⁺: m/z ≈ 254.11

Characteristic Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can reveal characteristic fragmentation patterns that confirm the structure. Key neutral losses include:

-

Loss of isobutylene (-56 Da): A very common fragmentation pathway for Boc-protected amines, resulting in a fragment corresponding to the protonated carbamic acid of 4-aminocyclohexanol.

-

Loss of water (-18 Da): Fragmentation involving the hydroxyl group.

-

Loss of the tert-butyl group (-57 Da): Cleavage of the tert-butyl cation.

-

Loss of CO₂ (-44 Da): From the carbamate moiety.

A combination of these losses can also be observed. For instance, a prominent fragment may arise from the sequential loss of isobutylene and water.

IV. Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) will be required.

-

2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to establish ¹H-¹H and ¹H-¹³C correlations, respectively, for unambiguous signal assignment.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.